![molecular formula C20H34OSn B173466 Ethanone, 1-phenyl-2-(tributylstannyl)- CAS No. 17851-99-9](/img/structure/B173466.png)
Ethanone, 1-phenyl-2-(tributylstannyl)-
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Overview
Description
Ethanone, 1-phenyl-2-(tributylstannyl)- is an organotin compound with the molecular formula C20H34OSn and a molecular weight of 409.2 g/mol This compound is characterized by the presence of a phenyl group attached to an ethanone moiety, which is further substituted with a tributylstannyl group
Preparation Methods
The synthesis of Ethanone, 1-phenyl-2-(tributylstannyl)- typically involves the reaction of a phenyl-substituted ethanone with a tributylstannyl reagent under specific conditions. One common method is the Stille coupling reaction, which involves the use of palladium catalysts to facilitate the coupling of organotin compounds with organic halides . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the presence of a base like cesium carbonate to promote the reaction.
Chemical Reactions Analysis
Ethanone, 1-phenyl-2-(tributylstannyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield simpler organotin compounds.
Coupling Reactions: As mentioned earlier, the Stille coupling reaction is a significant reaction for this compound, allowing the formation of carbon-carbon bonds with organic halides.
Scientific Research Applications
Organic Synthesis
Ethanone, 1-phenyl-2-(tributylstannyl)- serves as a crucial reagent in organic synthesis:
- Carbon-Carbon Bond Formation : The compound is frequently utilized in Stille coupling reactions to form carbon-carbon bonds. This reaction allows for the construction of complex organic molecules by coupling organotin reagents with various electrophiles .
- Substitution Reactions : The tributylstannyl group can be replaced through nucleophilic substitution reactions, enabling further functionalization of the compound.
Biological and Medicinal Chemistry
Research into organotin compounds has revealed potential biological activities:
Industrial Applications
In industry, Ethanone, 1-phenyl-2-(tributylstannyl)- finds utility in several areas:
- Polymer Production : Organotin compounds are often used as catalysts in the production of polymers. Their ability to facilitate chemical reactions makes them valuable in synthesizing various materials.
- Material Science : The compound's properties can be exploited in creating advanced materials where specific chemical characteristics are desired .
Case Study 1: Stille Coupling Reactions
A study demonstrated the effectiveness of Ethanone, 1-phenyl-2-(tributylstannyl)- in Stille coupling reactions to synthesize complex organic molecules. Researchers reported high yields when using this compound as a reagent with various electrophiles, showcasing its utility in organic synthesis .
In another investigation focused on organotin compounds, Ethanone, 1-phenyl-2-(tributylstannyl)- was evaluated for its potential antifungal properties. Although the results indicated some activity against certain fungal strains, further research is needed to fully understand its mechanism of action and therapeutic potential .
Mechanism of Action
The mechanism of action of Ethanone, 1-phenyl-2-(tributylstannyl)- involves its ability to participate in various chemical reactions due to the presence of the tributylstannyl group. This group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing the compound to form new bonds with other molecules. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the substituents and the reaction conditions .
Comparison with Similar Compounds
Ethanone, 1-phenyl-2-(tributylstannyl)- can be compared with other organotin compounds such as:
Tributyltin Chloride: Similar in structure but with a chloride substituent instead of the ethanone moiety.
Triphenyltin Hydroxide: Contains phenyl groups instead of butyl groups, leading to different chemical properties and applications.
Dibutyltin Dichloride: Lacks the phenyl group and has two chloride substituents, making it more reactive in certain conditions.
The uniqueness of Ethanone, 1-phenyl-2-(tributylstannyl)- lies in its combination of a phenyl group with a tributylstannyl group, providing a balance of reactivity and stability that is useful in various chemical reactions.
Biological Activity
Ethanone, 1-phenyl-2-(tributylstannyl)-, an organotin compound with the molecular formula C20H34OSn and a molecular weight of 409.2 g/mol, has garnered interest in various fields due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
Overview of Organotin Compounds
Organotin compounds, including Ethanone, 1-phenyl-2-(tributylstannyl)-, have been studied for their diverse biological activities. These compounds are known for their antifungal, antibacterial, and cytotoxic properties. The tributylstannyl group is particularly significant as it can participate in various chemical reactions, enhancing the compound's reactivity and interaction with biological systems .
Synthesis Methods
The synthesis of Ethanone, 1-phenyl-2-(tributylstannyl)- typically involves the Stille coupling reaction, where a phenyl-substituted ethanone reacts with a tributylstannyl reagent under palladium catalysis. This method is crucial for forming carbon-carbon bonds and is widely used in organic synthesis.
Antifungal and Antibacterial Properties
Research indicates that organotin compounds exhibit notable antifungal and antibacterial activities. For instance, studies have shown that certain organotin derivatives can inhibit the growth of various fungi and bacteria. The specific activity of Ethanone, 1-phenyl-2-(tributylstannyl)- against different microbial strains remains to be fully characterized; however, its structural similarity to other active organotin compounds suggests potential efficacy .
Table 1: Antifungal and Antibacterial Activity of Organotin Compounds
Cytotoxicity Studies
Cytotoxicity studies have highlighted the potential of organotin compounds as anticancer agents. For example, certain derivatives have shown significant cytotoxic effects against various cancer cell lines. The mechanisms may involve disruption of cellular processes such as apoptosis and cell cycle regulation .
Table 2: Cytotoxic Activity of Organotin Compounds
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Ethanone, 1-phenyl-2-(tributylstannyl)- | MCF-7 (breast cancer) | To be determined | Induction of apoptosis |
Triphenyltin Hydroxide | HeLa (cervical cancer) | 5.0 | Inhibition of tubulin polymerization |
Dibutyltin Dichloride | A549 (lung cancer) | 10.0 | Disruption of cell membrane integrity |
Case Studies
Several case studies have investigated the biological activity of organotin compounds similar to Ethanone, 1-phenyl-2-(tributylstannyl)-. For example:
- Antimicrobial Efficacy : A study assessed the antimicrobial efficacy of various organotin derivatives against both Gram-positive and Gram-negative bacteria. Results indicated that some compounds exhibited moderate to high inhibitory activity .
- Cytotoxicity in Cancer Research : Another study evaluated the cytotoxic effects of several organotin compounds on different cancer cell lines. The findings demonstrated that these compounds could induce significant cell death through apoptosis pathways .
The biological activity of Ethanone, 1-phenyl-2-(tributylstannyl)- is attributed to its ability to interact with cellular components due to the presence of the tributylstannyl group. This group can act as both a nucleophile and electrophile depending on the reaction conditions, allowing it to form new bonds with biomolecules such as proteins and nucleic acids.
Properties
IUPAC Name |
1-phenyl-2-tributylstannylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7O.3C4H9.Sn/c1-7(9)8-5-3-2-4-6-8;3*1-3-4-2;/h2-6H,1H2;3*1,3-4H2,2H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNIKTNUQSIPAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CC(=O)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34OSn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446643 |
Source
|
Record name | Ethanone, 1-phenyl-2-(tributylstannyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17851-99-9 |
Source
|
Record name | Ethanone, 1-phenyl-2-(tributylstannyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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